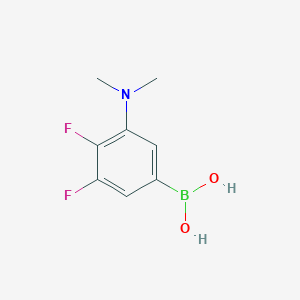

(3-(Dimethylamino)-4,5-difluorophenyl)boronic acid

Description

(3-(Dimethylamino)-4,5-difluorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with dimethylamino and difluoro groups

Properties

IUPAC Name |

[3-(dimethylamino)-4,5-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BF2NO2/c1-12(2)7-4-5(9(13)14)3-6(10)8(7)11/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEROLXETCMMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(dimethylamino)-4,5-difluoroiodobenzene using bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.

Oxidation Reactions: The boronic acid group can be oxidized to form phenols.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include DMF, toluene, and ethanol.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H10BF2NO2

- Molecular Weight : 200.98 g/mol

- CAS Number : 1704068-69-8

- Solubility : Soluble in various organic solvents; specific solubility depends on solvent choice.

Suzuki-Miyaura Cross-Coupling Reactions

The compound is primarily utilized in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl halides with boronic acids to produce biaryl compounds, which are essential intermediates in pharmaceutical and materials chemistry.

- Reagents Used : Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH).

- Conditions : Typically performed in solvents like THF or DMSO at temperatures ranging from room temperature to 100°C .

Synthesis of Biologically Active Compounds

Research indicates that (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid can facilitate the synthesis of various biologically active molecules. Its derivatives have shown potential in drug development, particularly as enzyme inhibitors and in cancer therapeutics .

Case Study 1: Development of Anticancer Agents

A study demonstrated the use of boronic acids, including this compound, in synthesizing new anticancer agents. The research highlighted how modifications to the boronic acid structure could enhance biological activity against specific cancer cell lines.

Case Study 2: Synthesis of Functionalized Aryl Compounds

Another significant application involved using this boronic acid in synthesizing functionalized aryl compounds through multicomponent reactions. The study showed that electron-rich boronic acids yielded higher efficiency in coupling reactions compared to their electron-neutral counterparts .

Industrial Applications

In addition to academic research, this compound has industrial applications:

- Materials Science : Used in the production of advanced materials due to its ability to form stable chemical structures.

- Polymer Chemistry : Acts as a building block for synthesizing polymers with specific properties tailored for electronics and coatings.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Key role in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds |

| Drug Development | Synthesis of biologically active compounds and potential anticancer agents |

| Materials Science | Utilized in producing advanced materials and polymers |

| Enzyme Inhibition Research | Investigated for developing new therapeutic agents targeting specific enzymes |

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura reactions, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired product.

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the dimethylamino and difluoro substituents.

4-(Dimethylamino)phenylboronic Acid: Contains a dimethylamino group but lacks the difluoro substituents.

4,5-Difluorophenylboronic Acid: Contains difluoro substituents but lacks the dimethylamino group.

Uniqueness: (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid is unique due to the presence of both dimethylamino and difluoro groups on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it valuable in specific synthetic applications where these properties are desired.

Biological Activity

(3-(Dimethylamino)-4,5-difluorophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the existing literature on its biochemical properties, mechanisms of action, and various biological effects.

1. Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor and in the development of therapeutic agents. The presence of the dimethylamino group and fluorine atoms enhances its reactivity and specificity in biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The boronic acid moiety can inhibit enzymes by forming covalent bonds with active site residues, affecting their catalytic activity.

- Signal Transduction : It may modulate signaling pathways by interacting with proteins involved in cell signaling, potentially influencing processes like apoptosis and cell proliferation.

3.1 Antidiabetic Effects

Research indicates that boronic acids, including this compound, can improve insulin sensitivity and glucose metabolism. In vitro studies have shown that it can enhance glucose uptake in muscle cells and modulate beta-cell function in pancreatic islets, making it a candidate for diabetes treatment .

3.2 Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival .

3.3 Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antidiabetic | Significant | Enhances insulin sensitivity, modulates glucose uptake |

| Anticancer | Moderate to High | Induces apoptosis via signaling pathway modulation |

| Antimicrobial | Moderate | Disrupts bacterial membranes |

Case Study 1: Diabetes Management

A clinical study involving diabetic rat models demonstrated that administration of this compound led to significant reductions in blood glucose levels and improvements in insulin sensitivity over a four-week period .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting potential for further development as an anticancer agent .

6. Conclusion

This compound shows promise due to its diverse biological activities ranging from antidiabetic effects to potential anticancer properties. Continued research into its mechanisms of action and therapeutic applications is warranted to fully understand its capabilities and optimize its use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.